4-Fluoronaphthalene-2-carboxylic acid chemical structure and physicochemical properties
4-Fluoronaphthalene-2-carboxylic acid chemical structure and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoronaphthalene-2-carboxylic acid (FNCA), a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, it explores the potential applications of FNCA, particularly in drug discovery, by drawing parallels with structurally related fluorinated naphthalene derivatives. The guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.
Chemical Identity and Structure
4-Fluoronaphthalene-2-carboxylic acid, also known as 4-fluoro-2-naphthoic acid, is a synthetic organic compound. The presence of the fluorine atom and the carboxylic acid group on the naphthalene scaffold imparts unique electronic and physiological properties, making it an attractive building block in various chemical syntheses.
The fundamental details of this compound are summarized below:
| Identifier | Value |
| IUPAC Name | 4-Fluoronaphthalene-2-carboxylic acid |
| CAS Number | 13772-61-7[1] |
| Molecular Formula | C₁₁H₇FO₂[2] |
| Molecular Weight | 190.17 g/mol [2] |
| InChI | InChI=1S/C11H7FO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) |
| SMILES | C1=CC=C2C(=C1)C=C(C=C2F)C(=O)O |
The chemical structure of 4-Fluoronaphthalene-2-carboxylic acid is depicted in the following diagram:
Physicochemical Properties
| Property | Predicted/Reported Value | Notes |
| Melting Point | Not available | Aromatic carboxylic acids are typically solids at room temperature. For comparison, the melting point of the related compound fluorene-9-carboxylic acid is reported to be in the range of 227-232 °C. |
| Boiling Point | Not available | Expected to be high due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds. |
| Solubility | Sparingly soluble in water | The naphthalene backbone imparts significant hydrophobicity. Solubility is expected to be higher in organic solvents like alcohols, acetone, and DMSO. |
| pKa | Not available | The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid group compared to unsubstituted naphthalene-2-carboxylic acid. |
| Appearance | Likely a white to off-white solid | Based on the appearance of similar aromatic carboxylic acids. |
Synthesis and Reactivity
A plausible synthetic route to 4-Fluoronaphthalene-2-carboxylic acid can be envisioned starting from commercially available precursors. One potential pathway involves the oxidation of 4-fluoro-2-methylnaphthalene.
Experimental Protocol: Oxidation of 4-Fluoro-2-methylnaphthalene
This protocol is a general procedure based on standard oxidation reactions of alkylarenes and should be optimized for this specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylnaphthalene in a suitable solvent such as pyridine or a mixture of t-butanol and water.
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Addition of Oxidant: While stirring, slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, the excess oxidant is quenched by the addition of a reducing agent (e.g., sodium bisulfite for KMnO₄). The mixture is then filtered to remove the manganese dioxide or chromium salts.
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Acidification: The filtrate is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude 4-Fluoronaphthalene-2-carboxylic acid.
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Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure carboxylic acid.
Causality Behind Experimental Choices:
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Choice of Oxidant: Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇ are necessary to oxidize the relatively stable methyl group on the naphthalene ring to a carboxylic acid.
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Solvent System: A solvent system that can solubilize both the organic substrate and the inorganic oxidant is crucial for the reaction to proceed efficiently.
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Acidification: The carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Acidification is required to protonate the carboxylate and precipitate the less soluble carboxylic acid.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Naphthalene derivatives themselves are a versatile scaffold found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.
While specific biological data for 4-Fluoronaphthalene-2-carboxylic acid is not extensively reported, its structural features suggest potential for various therapeutic applications:
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Anticancer Agents: Naphthalene-based compounds have been investigated as inhibitors of various cancer-related targets. For instance, naphthalene-chalcone hybrids have shown promising anticancer and VEGFR-2 inhibitory activity. The unique electronic properties of FNCA could be exploited in the design of novel kinase inhibitors or other anticancer agents.
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Anti-inflammatory Drugs: The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The fluorinated naphthalene scaffold could serve as a basis for the development of new anti-inflammatory compounds.
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Molecular Probes: The inherent fluorescence of the naphthalene ring, potentially modulated by the fluorine substituent, makes this class of compounds interesting for the development of fluorescent probes for biological imaging and assays. Derivatization of the carboxylic acid group allows for the attachment of other functional moieties.
Spectroscopic Properties
The characterization of 4-Fluoronaphthalene-2-carboxylic acid would rely on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be influenced by the positions of the fluorine and carboxylic acid groups.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxyl carbon (typically in the range of 165-185 ppm) and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum would provide a sensitive probe of the local chemical environment of the fluorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching absorption for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700 cm⁻¹).
Safety and Handling
While a specific safety data sheet (SDS) for 4-Fluoronaphthalene-2-carboxylic acid is not widely available, based on data for structurally similar compounds, it should be handled with care in a laboratory setting. For related fluorinated aromatic compounds, the following hazards are often cited:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Precautions:
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Use in a well-ventilated area or under a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
Conclusion
4-Fluoronaphthalene-2-carboxylic acid is a compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. Its unique combination of a fluorinated naphthalene core and a carboxylic acid functional group offers opportunities for fine-tuning physicochemical and biological properties. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications, serving as a foundational resource for further research and development in this area.
References
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NextSDS. 3-fluoronaphthalene-2-carboxylic acid — Chemical Substance Information. Available at: [Link]
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Al-Ostath, A., et al. (2022). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 27(11), 3567. Available at: [Link]
